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Sepharose Chromatography Technical Support
Center
Welcome to the technical support center for Sepharose chromatography. This resource

provides researchers, scientists, and drug development professionals with comprehensive

troubleshooting guides and frequently asked questions (FAQs) to optimize flow rate and

address common issues encountered during their experiments.

Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues

you may encounter.

Low or No Flow Rate
Q1: Why is the flow rate in my Sepharose column significantly lower than expected or

completely stopped?

A1: A low or stopped flow rate can be caused by several factors, often related to column

clogging or improper packing.

Column Clogging: The most common reason for a slow flow rate is clogging of the column frit

or the chromatography bed itself. This can be due to:
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Particulates in the Sample or Buffers: Unclarified samples or buffers containing

precipitates can block the column.[1] Always filter your sample (using a 0.22 µm or 0.45

µm filter) and buffers before use.

Precipitated Protein: Proteins can precipitate on the column, especially at the top of the

bed, leading to increased back pressure and reduced flow.

Microbial Growth: Improper storage or use of non-sterile buffers can lead to microbial

growth within the column.

Improper Column Packing: A poorly packed column can lead to bed compression or

channeling, both of which negatively impact flow rate.

Bed Compression: If the resin is packed too loosely, it can compress under pressure

during the run, reducing the void volume and thus the flow rate. Conversely, excessive

pressure during packing can also lead to a compressed bed.

Fines: Small particles or "fines" in the resin can clog the column pores.

High Sample Viscosity: A highly concentrated or viscous sample, often due to high

concentrations of protein or nucleic acids, will naturally flow slower. Diluting the sample or

treating it with DNase can help reduce viscosity.

Air Bubbles: Air trapped in the column bed or in the tubing can obstruct flow. Always use

degassed buffers and ensure no air is introduced during sample application.

Q2: How can I fix a low flow rate in my Sepharose column?

A2: To restore the flow rate, you need to identify and address the root cause.

Check for Clogs:

Backflush the column: Reversing the flow direction at a low flow rate can help dislodge

particulates from the top frit.

Clean the column: If you suspect protein precipitation or microbial growth, perform a

cleaning-in-place (CIP) procedure. A common method involves washing with high salt
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solutions (e.g., 1-2 M NaCl), followed by NaOH (e.g., 0.1-1 M), and then re-equilibrating

with your buffer.

Replace the top frit/filter: If the frit is irreversibly clogged, it may need to be replaced.

Address Sample and Buffer Issues:

Filter your sample and buffers: Ensure all solutions are passed through a 0.45 µm or 0.22

µm filter before they enter the column.

Degas your buffers: This prevents air bubbles from forming in the column.

Reduce sample viscosity: Dilute your sample or treat it to reduce viscosity (e.g., with

DNase for high nucleic acid content).

Repack the Column: If the issue is due to poor packing, the best solution is to unpack and

repack the column following a validated protocol.

High Back Pressure
Q3: What causes high back pressure in my Sepharose chromatography system?

A3: High back pressure is a strong indicator that there is a blockage or restriction in the flow

path. The causes are very similar to those for low flow rate:

Clogged column frit or bed: This is a primary cause of increased pressure.

Particulate matter: Debris from the sample or buffers can clog the system.

Protein precipitation: Precipitated proteins can block the flow path.

High sample viscosity: A viscous sample requires higher pressure to be pushed through the

column.

Bed compression: A compressed bed has smaller interstitial spaces, leading to higher

resistance to flow.

Flow rate is too high: Exceeding the recommended flow rate for the specific Sepharose resin

can cause a sharp increase in back pressure.
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Tubing or fittings: Blockages can also occur in the tubing, valves, or fittings of your

chromatography system.

Q4: How can I troubleshoot and resolve high back pressure?

A4: The troubleshooting process for high back pressure involves systematically checking each

component of the system.

Isolate the Source of Pressure:

Disconnect the column from the system and run the pump with buffer. If the pressure is

still high, the issue is in the system (e.g., clogged tubing or filters).

If the system pressure is normal, the high pressure is originating from the column.

Address Column-Related Issues:

Reduce the flow rate: Immediately lower the flow rate to avoid damaging the column or the

system.

Clean the column: Perform a CIP procedure to remove any precipitated proteins or other

contaminants.

Check for bed compression: If the bed height has visibly decreased, the column may need

to be repacked.

Sample Preparation: Ensure your sample is properly clarified and not too viscous.

Sub-optimal Separation Performance
Q5: My peaks are broad and resolution is poor. How can I improve this?

A5: Poor resolution and broad peaks can stem from several factors related to both the column

and the experimental conditions.

Poor Column Packing: An unevenly packed bed can lead to channeling, where the sample

flows through paths of least resistance, resulting in band broadening.
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Flow Rate is Too High: While a higher flow rate can speed up the purification, it can also

reduce the interaction time between the sample and the resin, leading to decreased

resolution. The optimal flow rate is a balance between speed and resolution.

Column Overloading: Applying too much sample can exceed the binding capacity of the

resin, causing the target molecule to elute prematurely and resulting in broad peaks.

Inappropriate Buffer Conditions: The pH and ionic strength of your buffers are critical for

binding and elution. If these are not optimal, it can lead to poor separation.

Sample Volume: For optimal results in size exclusion chromatography, the sample volume

should be at a maximum of 2.5% of the column volume.

Quantitative Data Summary
The following tables provide a summary of typical operating parameters for different Sepharose

resins. Note that these are general guidelines, and the optimal parameters should be

determined empirically for your specific application.

Table 1: Recommended Linear Flow Rates for Sepharose
Resins

Sepharose Resin
Type

Typical Packing
Flow Rate (cm/h)

Recommended
Operational Flow
Rate (cm/h)

Maximum Flow
Rate (cm/h)

Sepharose CL-6B 30
< 30 (Lower flow rate

improves resolution)

Not specified,

pressure-limited

Sepharose Fast Flow

(e.g., Q, SP)

Determined

empirically, often 70-

100% of max pressure

300 - 400
Up to 750 (for

washing/equilibration)

Sepharose High

Performance
50 - 100 50 - 100

Not specified,

pressure-limited

Table 2: Pressure Limits for Common Sepharose Resins
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Sepharose Resin Type Maximum Packing Pressure (bar, psi)

Sepharose CL-6B 0.25 bar, 3.6 psi

Sepharose Fast Flow
Dependent on column hardware, typically up to

1-3 bar

Sepharose High Performance Dependent on column hardware, can be higher

Experimental Protocols
Protocol 1: Column Packing for Optimal Flow Rate
This protocol describes a general procedure for packing a Sepharose column to achieve a

homogenous bed and optimal flow characteristics.

Prepare the Slurry:

Calculate the required amount of Sepharose resin for your column volume.

Wash the resin with the packing buffer to remove the storage solution (typically 20%

ethanol).

Resuspend the resin in the packing buffer to create a slurry of 50-70%.

Degas the slurry under vacuum to remove dissolved air.

Prepare the Column:

Ensure the column is clean and mounted vertically.

Wet the bottom frit and remove any air bubbles from under the net.

Add a small amount of packing buffer to the column.

Pack the Column:

Gently pour the slurry into the column in a single, continuous motion, avoiding the

introduction of air bubbles.
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Fill the column with packing buffer.

Connect the column to a pump and start the flow at a constant rate. For Sepharose Fast

Flow, a high flow rate is often used for packing. The optimal packing flow rate should be

determined empirically but should not exceed the maximum pressure limit of the column or

resin.

Maintain the flow until the bed height is constant.

Equilibrate the Column:

Once the bed is stable, stop the pump and carefully lower the top adapter to the surface of

the bed, ensuring no air is trapped.

Start the flow again and continue packing until the bed is fully consolidated.

Equilibrate the column with at least 2-3 column volumes of your starting buffer before

applying the sample.

Protocol 2: Cleaning-in-Place (CIP) to Restore Flow Rate
This protocol is a general guideline for cleaning a Sepharose column to remove precipitated

proteins and other contaminants.

Wash with High Salt:

Wash the column with 2-3 column volumes of a high salt buffer (e.g., 1-2 M NaCl) to

remove ionically bound proteins.

Caustic Wash:

Wash the column with 2-4 column volumes of 0.1-1 M NaOH to remove strongly bound

proteins, lipoproteins, and for sanitization. Allow for a contact time of 1-2 hours for

stubborn contaminants.

Rinse:
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Wash the column with several column volumes of sterile, filtered water until the pH of the

effluent returns to neutral.

Re-equilibration:

Equilibrate the column with your starting buffer until the pH and conductivity are stable.

Storage:

For long-term storage, wash the column with 2-3 column volumes of 20% ethanol to

prevent microbial growth.
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Caption: Troubleshooting workflow for low flow rate in Sepharose chromatography.
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Caption: Experimental workflow for optimizing flow rate in Sepharose chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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